AP14145 Hydrochloride: An In-depth Technical Guide on its Mechanism of Action as a KCa2 Channel Modulator
AP14145 Hydrochloride: An In-depth Technical Guide on its Mechanism of Action as a KCa2 Channel Modulator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AP14145 hydrochloride is a potent and selective small-molecule inhibitor of the small-conductance calcium-activated potassium (KCa2) channels, specifically targeting the KCa2.2 (SK2) and KCa2.3 (SK3) subtypes. Functioning as a negative allosteric modulator, AP14145 hydrochloride effectively reduces the calcium sensitivity of these channels, leading to a prolongation of the atrial effective refractory period (AERP). This targeted action on atrial electrophysiology, with minimal effects on ventricular currents, positions AP14145 hydrochloride as a promising candidate for the treatment of atrial fibrillation (AF). This technical guide provides a comprehensive overview of the mechanism of action, preclinical pharmacology, and experimental protocols related to AP14145 hydrochloride.
Introduction
Atrial fibrillation is the most common cardiac arrhythmia, characterized by chaotic atrial electrical activity and an increased risk of stroke and heart failure. Current antiarrhythmic drugs have limitations, including incomplete efficacy and the risk of proarrhythmia. The small-conductance calcium-activated potassium (KCa2) channels have emerged as a novel and promising atrial-selective target for the management of AF.[1] AP14145 hydrochloride, developed by Acesion Pharma, is a preclinical compound that selectively inhibits KCa2.2 and KCa2.3 channels, offering a potentially safer and more effective therapeutic strategy.[2][3]
Core Mechanism of Action
AP14145 hydrochloride acts as a negative allosteric modulator of KCa2.2 and KCa2.3 channels.[2] Unlike pore blockers that directly obstruct ion flow, AP14145 hydrochloride binds to a site on the channel distinct from the calcium-binding site. This allosteric interaction decreases the channel's sensitivity to intracellular calcium, a key activator of KCa2 channels.
The primary molecular mechanism involves the modulation of the channel's gating properties. By reducing the apparent affinity for calcium, AP14145 hydrochloride shifts the concentration-response curve for calcium-induced channel activation to the right. This means that a higher intracellular calcium concentration is required to open the channel in the presence of the compound. The inhibitory effect of AP14145 is strongly dependent on two specific amino acids within the channel pore: serine 508 (S508) and alanine 533 (A533).
The functional consequence of this mechanism is a reduction in the outward potassium current during the repolarization phase of the atrial action potential. This leads to a prolongation of the action potential duration and, consequently, an increase in the atrial effective refractory period (AERP).[2] A longer AERP makes the atrial tissue less susceptible to the high-frequency re-entrant circuits that sustain atrial fibrillation.
Signaling Pathway Diagram
Caption: Mechanism of action of AP14145 hydrochloride on KCa2 channels.
Quantitative Data
Table 1: In Vitro Potency and Selectivity of AP14145
| Target Channel | Assay Type | Species | IC50 (μM) | Reference |
| KCa2.2 (SK2) | Whole-cell patch clamp | Human | 1.1 ± 0.3 | |
| KCa2.3 (SK3) | Whole-cell patch clamp | Human | 1.1 ± 0.3 | |
| KCa1.1 (BK) | Inside-out patch clamp | Human | >10 (50% inhibition at 10 μM) | |
| KCa2.1 (SK1) | Inside-out patch clamp | Human | >10 (90% inhibition at 10 μM) | |
| KCa3.1 (IK) | Inside-out patch clamp | Human | No effect at 10 μM | |
| hERG (KV11.1) | Patch clamp | Human | 71.8 | |
| Kir3.1/Kir3.4 (IKACh) | Patch clamp | - | 9.3 | |
| KV1.5 (IKur) | Patch clamp | - | No significant effect at 30 μM | |
| KV7.1/KCNE1 (IKs) | Patch clamp | - | No significant effect at 30 μM | |
| KV4.3/KChiP2 (Ito) | Patch clamp | - | No significant effect at 30 μM | |
| Kir2.1 (IK1) | Patch clamp | - | No significant effect at 30 μM | |
| NaV1.5 (INa) | Patch clamp | - | No significant effect at 15 μM | |
| CaV1.2 | Patch clamp | - | No significant block at 1-10 μM |
Table 2: Effect of AP14145 on KCa2.3 Channel Calcium Sensitivity
| Compound | Concentration (μM) | EC50 of Ca²⁺ (μM) | Fold Increase in EC50 | Reference |
| Vehicle | - | 0.36 ± 0.02 | - | |
| AP14145 | 10 | 1.2 ± 0.1 | ~3.3 |
Table 3: In Vivo Efficacy of AP14145 in Animal Models
| Species | Model | Dosage | Effect on AERP | Reference |
| Rat | Isolated perfused heart | 10 μM | Increased duration | |
| Rat | Anesthetized | 2.5 and 5 mg/kg (i.v. bolus) | Dose-dependent prolongation | |
| Guinea Pig | Ex vivo Langendorff | - | Increased | [4] |
| Guinea Pig | In vivo | 13.3 mg/kg infusion | Increased | [4] |
| Pig | Atrial fibrillation model | - | Prolonged | [5][6] |
Experimental Protocols
Patch-Clamp Electrophysiology
Objective: To determine the potency and selectivity of AP14145 on various ion channels.
Methodology:
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Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human KCa2.2 or KCa2.3 channels were used. For selectivity screening, other cell lines expressing different ion channels were utilized.
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Recording Configuration: Whole-cell and inside-out patch-clamp techniques were employed.
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Solutions: The intracellular (pipette) solution typically contained a buffered calcium concentration (e.g., 400 nM free Ca²⁺) to activate KCa2 channels. The extracellular (bath) solution contained physiological ion concentrations.
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Voltage Protocol: Voltage ramps (e.g., from -80 mV to +80 mV) were applied to elicit channel currents.
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Data Analysis: Concentration-response curves were generated by applying increasing concentrations of AP14145, and IC50 values were calculated by fitting the data to the Hill equation.
In Vivo Electrophysiology in Rats
Objective: To assess the effect of AP14145 on the atrial effective refractory period (AERP) in a living animal model.
Methodology:
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Animal Model: Male Sprague-Dawley rats were used.
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Anesthesia: Animals were anesthetized.
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Surgical Preparation: A catheter was inserted into the right atrium for programmed electrical stimulation.
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AERP Measurement: AERP was determined by delivering a train of stimuli followed by a premature extrastimulus at decreasing coupling intervals until atrial capture was lost.
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Drug Administration: AP14145 was administered as an intravenous bolus injection at varying doses.
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Data Analysis: AERP was measured before and after drug administration and compared to a vehicle-treated control group.
Beam Walk Test for CNS Effects in Mice
Objective: To evaluate potential central nervous system (CNS) side effects of AP14145.
Methodology:
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Animal Model: Male NMRI mice were used.
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Apparatus: A narrow wooden beam suspended between two platforms.
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Procedure: Mice were trained to traverse the beam. On the test day, they were administered AP14145 (e.g., 10 mg/kg) or a control compound known to have CNS effects (e.g., NS8593).
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Observation: The ability of the mice to walk across the beam without falling was observed and recorded. AP14145 did not induce any apparent CNS effects in this model.
Experimental Workflow Diagram
Caption: Preclinical experimental workflow for AP14145 hydrochloride.
Clinical Development Context
While there is no publicly available clinical trial data for AP14145 hydrochloride, the development of other KCa2 channel inhibitors provides a strong rationale for its clinical investigation. A phase 2 clinical trial of AP30663, another KCa2 channel inhibitor from Acesion Pharma, demonstrated a statistically significant higher rate of conversion from atrial fibrillation to sinus rhythm compared to placebo in patients with recent-onset AF.[7] This provides clinical proof-of-concept for the therapeutic potential of this drug class in treating atrial fibrillation.
Conclusion
AP14145 hydrochloride is a potent and selective negative allosteric modulator of KCa2.2 and KCa2.3 channels. Its mechanism of action, centered on reducing the calcium sensitivity of these atrial-predominant channels, leads to a targeted prolongation of the atrial effective refractory period. Preclinical data demonstrates its efficacy in animal models of atrial electrophysiology and a favorable safety profile with a lack of central nervous system side effects. The clinical validation of a related compound, AP30663, further underscores the potential of KCa2 channel inhibition as a novel and promising therapeutic strategy for the management of atrial fibrillation. Further investigation into the clinical development of AP14145 hydrochloride is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AP30663 / Acesion [delta.larvol.com]
- 5. Frontiers | The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts [frontiersin.org]
- 6. Inhibition of the KCa2 potassium channel in atrial fibrillation: a randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
